2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazolo[5,4-c]pyridine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable thiazole derivative under acidic conditions, followed by cyclization and sulfonylation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity and thereby modulating various cellular processes.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
2,4-Disubstituted Thiazoles: These compounds also feature a thiazole ring and are known for their broad spectrum of biological activities.
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine apart is its specific substitution pattern and the presence of the sulfonyl group, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
903584-19-0 |
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Molecular Formula |
C15H18N2O4S2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C15H18N2O4S2/c1-20-12-5-4-10(8-13(12)21-2)15-16-11-6-7-17(23(3,18)19)9-14(11)22-15/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
BSJQNUPLQYEGEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(S2)CN(CC3)S(=O)(=O)C)OC |
solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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